molecular formula C16H16N6O2 B2977282 9-ethyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921574-45-0

9-ethyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2977282
CAS No.: 921574-45-0
M. Wt: 324.344
InChI Key: OZUXVCOLBPUMRO-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopurine-dione class, characterized by a fused heterocyclic core with substituents that modulate its physicochemical and biological properties. The ethyl group at position 9, methyl at position 5, and p-tolyl (4-methylphenyl) at position 3 contribute to its unique structural profile. These substitutions influence solubility, metabolic stability, and receptor-binding interactions, making it a candidate for pharmacological studies, particularly in targeting purinergic or G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

5-ethyl-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-4-21-11-13(23)17-16(24)20(3)14(11)22-12(18-19-15(21)22)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3,(H,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUXVCOLBPUMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-ethyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS number: 41748913) is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C16H16N6O2
  • Molecular Weight : 312.34 g/mol

The structure of the compound includes a triazole ring fused with a purine moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that triazolopyrimidine derivatives exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic effects. The specific biological activities of This compound are summarized below.

Anti-Cancer Activity

Studies have shown that derivatives of triazolopyrimidines can inhibit various cancer cell lines. For instance:

  • In vitro assays demonstrated that compounds with similar structures showed significant cytotoxicity against melanoma (B16-F10) and human monocytic cell lines (U937 and THP-1) .
  • The compound's ability to inhibit specific kinases involved in cancer progression has been noted, which may contribute to its anti-cancer properties.

Anti-Angiogenic Effects

Recent research highlighted the compound's potential as an anti-angiogenic agent :

  • It was found to inhibit ferrochelatase (FECH), an enzyme critical in heme biosynthesis. Inhibition of FECH leads to increased levels of protoporphyrin IX (PPIX), which correlates with reduced angiogenesis .
  • In assays using human retinal endothelial cells (HRECs), compounds related to this class demonstrated potent inhibition of tube formation, indicating their potential in treating diseases characterized by abnormal blood vessel growth .

Case Study 1: Inhibition of Ferrochelatase

In a detailed study on small molecule inhibitors targeting FECH:

  • A series of triazolopyrimidinones were tested for their IC50 values. Notably, compounds with p-tolyl substitutions exhibited enhanced inhibitory activity compared to other substitutions .
CompoundIC50 (nM)Activity
4e450FECH Inhibition
5a300Anti-Angiogenic

This table illustrates the potency of certain derivatives in inhibiting FECH and their implications for anti-cancer therapies.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A comparative study evaluated the cytotoxic effects of various triazolopyrimidine derivatives:

  • Compounds demonstrated IC50 values ranging from low micromolar to high nanomolar concentrations against different cancer cell lines.
CompoundCell LineIC50 (µM)
9B16-F100.8
10U9370.5

These findings suggest that modifications in the chemical structure significantly impact biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the triazolopurine-dione scaffold but differ in substituents, leading to variations in activity, stability, and synthesis routes.

Table 1: Structural and Functional Comparison of Triazolopurine-dione Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Source Reference
Target compound 9-Ethyl, 5-methyl, 3-(p-tolyl) C₁₉H₁₈N₆O₂ 386.39 g/mol Not explicitly reported in evidence
9-Benzyl-5-methyl-3-(4-methylphenyl)-...dione 9-Benzyl, 5-methyl, 3-(4-methylphenyl) C₂₁H₁₈N₆O₃ 402.41 g/mol GPR35 agonist (efficacy equivalent to zaprinast)
3-(4-Chlorophenyl)-9-isopropyl-5,7-dimethyl-...dione 9-Isopropyl, 3-(4-chlorophenyl), 5,7-dimethyl C₁₉H₁₈ClN₆O₂ 408.84 g/mol Commercial availability (purity 90%, price $237–$664/mg)
9-(3-Methylbutyl)-3-(4-methoxyphenyl)-5,7-dimethyl-...dione 9-(3-Methylbutyl), 3-(4-methoxyphenyl), 5,7-dimethyl C₂₀H₂₄N₆O₃ 396.45 g/mol Higher hydrophobicity due to methoxy and branched alkyl

Key Differences in Substituent Effects

Benzyl (compound in ): Increases aromatic surface area, possibly enhancing GPCR binding but reducing solubility. Isopropyl (compound in ): Greater steric hindrance may limit membrane permeability compared to ethyl.

Position 3 Aryl Groups :

  • p-Tolyl (target) : The methyl group enhances electron-donating effects, improving π-π stacking in receptor pockets.
  • 4-Chlorophenyl (compound in ) : Electron-withdrawing chlorine may alter binding affinity in halogen-bonding interactions.
  • 4-Methoxyphenyl (compound in ) : Methoxy group increases hydrophilicity but may reduce CNS penetration due to polarity .

Biological Activity :

  • The benzyl-substituted analog () demonstrated potent GPR35 agonism, suggesting that bulky 9-substituents favor receptor activation. The target compound’s ethyl group may offer a balance between activity and pharmacokinetics.

Commercial and Research Relevance

  • The 3-(4-chlorophenyl) derivative () is commercially available but costly ($237/mg for 90% purity), reflecting challenges in synthesizing halogenated analogs.
  • The 4-methoxyphenyl derivative () is less studied but offers insights into tuning solubility for specific drug-delivery applications.

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